molecular formula C17H28N2O4S2 B10968221 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}butane-1-sulfonamide

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}butane-1-sulfonamide

Cat. No.: B10968221
M. Wt: 388.5 g/mol
InChI Key: LVJZDTHYGOXBFQ-UHFFFAOYSA-N
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Description

N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve cyclization, hydrogenation, and sulfonylation reactions. Industrial production methods focus on optimizing these reactions for higher yields and cost-effectiveness .

Chemical Reactions Analysis

N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-1-BUTANESULFONAMIDE can be compared with other piperidine derivatives, such as:

    N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}ACETAMIDE: Similar in structure but with different functional groups.

    N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}PROPIONAMIDE:

Properties

Molecular Formula

C17H28N2O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]butane-1-sulfonamide

InChI

InChI=1S/C17H28N2O4S2/c1-4-5-10-24(20,21)18-16-6-8-17(9-7-16)25(22,23)19-12-14(2)11-15(3)13-19/h6-9,14-15,18H,4-5,10-13H2,1-3H3

InChI Key

LVJZDTHYGOXBFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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